molecular formula C12H26O6 B14424972 1,3,5,7,9,11-Undecanehexol, 2-methyl- CAS No. 85888-01-3

1,3,5,7,9,11-Undecanehexol, 2-methyl-

Cat. No.: B14424972
CAS No.: 85888-01-3
M. Wt: 266.33 g/mol
InChI Key: JGZAJHXPZAKSNG-UHFFFAOYSA-N
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Description

1,3,5,7,9,11-Undecanehexol, 2-methyl- is a highly substituted polyol with an 11-carbon backbone featuring six hydroxyl (-OH) groups at positions 1, 3, 5, 7, 9, and 11, and a methyl (-CH₃) group at position 2. Its molecular formula is C₁₂H₂₄O₆, and it is structurally characterized by a combination of hydrophilic hydroxyl groups and hydrophobic branching.

Key structural features include:

  • Branched hydrocarbon chain: The methyl group at position 2 introduces steric effects and influences solubility.

Properties

CAS No.

85888-01-3

Molecular Formula

C12H26O6

Molecular Weight

266.33 g/mol

IUPAC Name

2-methylundecane-1,3,5,7,9,11-hexol

InChI

InChI=1S/C12H26O6/c1-8(7-14)12(18)6-11(17)5-10(16)4-9(15)2-3-13/h8-18H,2-7H2,1H3

InChI Key

JGZAJHXPZAKSNG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(CC(CC(CC(CCO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,9,11-Undecanehexol, 2-methyl- can be achieved through several methods. One common approach involves the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to yield 2-methylundecanal .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,9,11-Undecanehexol, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Haloalkanes.

Scientific Research Applications

1,3,5,7,9,11-Undecanehexol, 2-methyl- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5,7,9,11-Undecanehexol, 2-methyl- involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of oxidized products.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Toxicity : While naphthalene derivatives () exhibit documented toxicity, the hexol’s safety profile remains unstudied .
  • Chromatographic Behavior : Branched alkanes like 3,5-dimethylundecane elute faster in gas chromatography than polar polyols due to volatility differences .
  • Thermal Stability : Siloxanes () outperform carbon-based polyols in high-temperature applications .

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